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Compound of Interest

Compound Name:
2-chloro-N-(4-

nitrophenyl)benzamide

Cat. No.: B024418 Get Quote

For Researchers, Scientists, and Drug Development Professionals

N-phenylbenzamide derivatives have emerged as a versatile scaffold in medicinal chemistry,

exhibiting a wide range of biological activities. This guide provides a comparative analysis of

their structure-activity relationships (SAR) across different therapeutic areas, supported by

experimental data and detailed methodologies. The information is intended to aid researchers

in the design and development of novel N-phenylbenzamide-based therapeutic agents.

Anticancer Activity
N-phenylbenzamide derivatives have shown significant potential as anticancer agents,

primarily through the inhibition of protein kinases and topoisomerases, as well as by inducing

apoptosis.

A series of novel N-phenylbenzamide-4-methylamine acridine derivatives were designed and

synthesized based on the structure of the known anticancer agent amsacrine.[1] These

compounds were evaluated for their antiproliferative activity against three human cancer cell

lines: K562 (chronic myelogenous leukemia), CCRF-CEM (acute lymphoblastic leukemia), and

U937 (histiocytic lymphoma).[1] The results, summarized in the table below, highlight the potent

anticancer effects of these derivatives.
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Compound K562 IC₅₀ (μM)
CCRF-CEM IC₅₀
(μM)

U937 IC₅₀ (μM)

9b 1.10 ± 0.11 0.82 ± 0.09 0.33 ± 0.04

9c 1.24 ± 0.13 0.88 ± 0.07 0.45 ± 0.05

9d 1.31 ± 0.15 0.91 ± 0.10 0.23 ± 0.03

Data sourced from

literature.[1]

Structure-Activity Relationship Insights:

Compounds 9b, 9c, and 9d exhibited the highest activity against the CCRF-CEM cell line.[1]

In particular, compounds 9b and 9d showed very high antiproliferative activity against U937

cells, with IC₅₀ values of 0.33 and 0.23 μM, respectively.[1]

Mechanistic studies revealed that compound 9b effectively inhibited topoisomerase I/II and

induced DNA damage in CCRF-CEM cells, leading to apoptosis in a concentration-

dependent manner.[1]

In another study, new imidazole-based N-phenylbenzamide derivatives were synthesized and

evaluated for their cytotoxic potential against lung (A549), cervical (HeLa), and breast (MCF-7)

cancer cell lines.[2] The most active compounds, 4e and 4f, demonstrated good to moderate

activity.[2][3]

Compound A549 IC₅₀ (μM) HeLa IC₅₀ (μM) MCF-7 IC₅₀ (μM)

4e 11.1 ± 0.98 9.8 ± 0.54 7.5 ± 0.43

4f 9.5 ± 0.67 8.1 ± 0.32 8.9 ± 0.71

Data sourced from

literature.[3]

Structure-Activity Relationship Insights:
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The structural similarity of these derivatives to the clinically used ABL1 kinase inhibitor,

nilotinib, prompted docking investigations.[2]

The results indicated that derivatives 4e and 4f exhibited excellent binding affinities toward

the ABL1 kinase protein, comparable to nilotinib.[2]

A general workflow for the synthesis and evaluation of N-phenylbenzamide derivatives as

potential anticancer agents is depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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